Cas no 88142-60-3 (7H-Dibenzo[de,h]quinolin-7-one,4,5,6,9-tetramethoxy-)

7H-Dibenzo[de,h]quinolin-7-one,4,5,6,9-tetramethoxy- structure
88142-60-3 structure
Nome del prodotto:7H-Dibenzo[de,h]quinolin-7-one,4,5,6,9-tetramethoxy-
Numero CAS:88142-60-3
MF:C20H17NO5
MW:351.352685689926
CID:723037
PubChem ID:137399

7H-Dibenzo[de,h]quinolin-7-one,4,5,6,9-tetramethoxy- Proprietà chimiche e fisiche

Nomi e identificatori

    • 7H-Dibenzo[de,h]quinolin-7-one,4,5,6,9-tetramethoxy-
    • 4,5,6,9-Tetramethoxy-7H-dibenzo(de,h)quinolin-7-one
    • 4,5,6,9-Tetramethoxy-7H-dibenzo[de,h]quinolin-7-one (ACI)
    • 6-O-Demethyldauriporphinoline
    • Bianfugenine
    • Dauriporphine
    • 88142-60-3
    • CS-0638254
    • 7H-Dibenzo[de,h]quinolin-7-one, 4,5,6,9-tetramethoxy-
    • AKOS040734156
    • HY-N11029
    • CHEMBL4214251
    • DTXSID90236851
    • 5,10,11,12-tetramethoxy-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one
    • 4,5,6,9-tetramethoxy-7H-dibenzo[de,h]quinolin-7-one
    • SCHEMBL12289184
    • CHEBI:132719
    • 7H-Dibenzo(de,h)quinolin-7-one, 4,5,6,9-tetramethoxy-
    • DA-61659
    • 5,10,11,12-tetramethoxy-16-azatetracyclo(7.7.1.02,7.013,17)heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one
    • DTXCID20159342
    • Inchi: 1S/C20H17NO5/c1-23-10-5-6-11-13(9-10)17(22)15-14-12(7-8-21-16(11)14)18(24-2)20(26-4)19(15)25-3/h5-9H,1-4H3
    • Chiave InChI: OOWSNEKQIRVGCG-UHFFFAOYSA-N
    • Sorrisi: O=C1C2C3C(C(=C(C=2OC)OC)OC)=CC=NC=3C2C1=CC(=CC=2)OC

Proprietà calcolate

  • Massa esatta: 351.11067264g/mol
  • Massa monoisotopica: 351.11067264g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 4
  • Complessità: 528
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 66.9Ų
  • XLogP3: 3.2

Proprietà sperimentali

  • Colore/forma: Powder

7H-Dibenzo[de,h]quinolin-7-one,4,5,6,9-tetramethoxy- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, 115 °C; 115 °C → rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 7, rt
1.3 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) ;  rt; 2 h, 90 °C; 90 °C → rt
1.4 Reagents: Ammonia Solvents: Water ;  rt
2.1 Reagents: Silver oxide (Ag2O) Solvents: Methanol ,  Chloroform ;  6 h, rt → reflux
Riferimento
A novel approach to oxoisoaporphine alkaloids via regioselective metalation of alkoxy isoquinolines
Melzer, Benedikt C.; et al, Beilstein Journal of Organic Chemistry, 2017, 13, 1564-1571

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Toluene
2.1 Reagents: Cuprous cyanide Solvents: Dimethylformamide
3.1 Reagents: Potassium hydroxide Solvents: Ethanol
4.1 Solvents: Methanol
5.1 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Silver oxide (Ag2O) Solvents: Chloroform
Riferimento
The structure of 2,3-dihydromenisporphine and the synthesis of dauriporphine, oxoisoaporphine alkaloids from Menispermum dauricum DC
Kunitomo, Jun Ichi; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 2778-82

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Silver oxide (Ag2O) Solvents: Methanol ,  Chloroform ;  6 h, rt → reflux
Riferimento
A novel approach to oxoisoaporphine alkaloids via regioselective metalation of alkoxy isoquinolines
Melzer, Benedikt C.; et al, Beilstein Journal of Organic Chemistry, 2017, 13, 1564-1571

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
2.1 Reagents: Phosphorus oxychloride Solvents: Toluene
3.1 Reagents: Cuprous cyanide Solvents: Dimethylformamide
4.1 Reagents: Potassium hydroxide Solvents: Ethanol
5.1 Solvents: Methanol
6.1 Reagents: Hydrochloric acid Solvents: Water
7.1 Reagents: Silver oxide (Ag2O) Solvents: Chloroform
Riferimento
The structure of 2,3-dihydromenisporphine and the synthesis of dauriporphine, oxoisoaporphine alkaloids from Menispermum dauricum DC
Kunitomo, Jun Ichi; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 2778-82

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Silver oxide (Ag2O) Solvents: Chloroform
Riferimento
The structure of 2,3-dihydromenisporphine and the synthesis of dauriporphine, oxoisoaporphine alkaloids from Menispermum dauricum DC
Kunitomo, Jun Ichi; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 2778-82

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Methanol
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Silver oxide (Ag2O) Solvents: Chloroform
Riferimento
The structure of 2,3-dihydromenisporphine and the synthesis of dauriporphine, oxoisoaporphine alkaloids from Menispermum dauricum DC
Kunitomo, Jun Ichi; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 2778-82

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, 115 °C; 115 °C → rt
2.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 7, rt
3.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) ;  rt; 2 h, 90 °C; 90 °C → rt
3.2 Reagents: Ammonia Solvents: Water ;  rt
4.1 Reagents: Silver oxide (Ag2O) Solvents: Methanol ,  Chloroform ;  6 h, rt → reflux
Riferimento
A novel approach to oxoisoaporphine alkaloids via regioselective metalation of alkoxy isoquinolines
Melzer, Benedikt C.; et al, Beilstein Journal of Organic Chemistry, 2017, 13, 1564-1571

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) Solvents: Toluene ,  Tetrahydrofuran ;  2 min, 25 °C; 4 h, 25 °C; 25 °C → 0 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 25 °C
1.3 Reagents: Sodium thiosulfate ,  Ammonium chloride Solvents: Water ;  25 °C
2.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
3.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, 115 °C; 115 °C → rt
3.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 7, rt
4.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) ;  rt; 2 h, 90 °C; 90 °C → rt
4.2 Reagents: Ammonia Solvents: Water ;  rt
5.1 Reagents: Silver oxide (Ag2O) Solvents: Methanol ,  Chloroform ;  6 h, rt → reflux
Riferimento
A novel approach to oxoisoaporphine alkaloids via regioselective metalation of alkoxy isoquinolines
Melzer, Benedikt C.; et al, Beilstein Journal of Organic Chemistry, 2017, 13, 1564-1571

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Cuprous cyanide Solvents: Dimethylformamide
2.1 Reagents: Potassium hydroxide Solvents: Ethanol
3.1 Solvents: Methanol
4.1 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Silver oxide (Ag2O) Solvents: Chloroform
Riferimento
The structure of 2,3-dihydromenisporphine and the synthesis of dauriporphine, oxoisoaporphine alkaloids from Menispermum dauricum DC
Kunitomo, Jun Ichi; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 2778-82

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Thionyl chloride
2.1 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
3.1 Reagents: Phosphorus oxychloride Solvents: Toluene
4.1 Reagents: Cuprous cyanide Solvents: Dimethylformamide
5.1 Reagents: Potassium hydroxide Solvents: Ethanol
6.1 Solvents: Methanol
7.1 Reagents: Hydrochloric acid Solvents: Water
8.1 Reagents: Silver oxide (Ag2O) Solvents: Chloroform
Riferimento
The structure of 2,3-dihydromenisporphine and the synthesis of dauriporphine, oxoisoaporphine alkaloids from Menispermum dauricum DC
Kunitomo, Jun Ichi; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 2778-82

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Silver oxide (Ag2O) Solvents: Chloroform
Riferimento
The structure of 2,3-dihydromenisporphine and the synthesis of dauriporphine, oxoisoaporphine alkaloids from Menispermum dauricum DC
Kunitomo, Jun Ichi; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 2778-82

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, 115 °C; 115 °C → rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 7, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, 115 °C; 115 °C → rt
2.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 7, rt
2.3 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) ;  rt; 2 h, 90 °C; 90 °C → rt
2.4 Reagents: Ammonia Solvents: Water ;  rt
3.1 Reagents: Silver oxide (Ag2O) Solvents: Methanol ,  Chloroform ;  6 h, rt → reflux
Riferimento
A novel approach to oxoisoaporphine alkaloids via regioselective metalation of alkoxy isoquinolines
Melzer, Benedikt C.; et al, Beilstein Journal of Organic Chemistry, 2017, 13, 1564-1571

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol
2.1 Solvents: Methanol
3.1 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Silver oxide (Ag2O) Solvents: Chloroform
Riferimento
The structure of 2,3-dihydromenisporphine and the synthesis of dauriporphine, oxoisoaporphine alkaloids from Menispermum dauricum DC
Kunitomo, Jun Ichi; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 2778-82

7H-Dibenzo[de,h]quinolin-7-one,4,5,6,9-tetramethoxy- Raw materials

7H-Dibenzo[de,h]quinolin-7-one,4,5,6,9-tetramethoxy- Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.